1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes amino, bromo, chloro, and hydroxy functional groups attached to an anthracene-9,10-dione core. It is used in a variety of applications, including pharmaceuticals, dyes, and sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. The reaction typically requires the use of bromine and chlorine in the presence of catalysts such as sulfuric acid or nitrobenzene at high temperatures (80 to 120 °C) .
Industrial Production Methods: In industrial settings, the compound is often produced using a one-pot process that involves the bromination and chlorination of 1-aminoanthraquinone, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or nitrobenzene.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals .
Scientific Research Applications
1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of sensors and as a component in various industrial processes
Mechanism of Action
The mechanism by which 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to target topoisomerases and kinases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
- 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-4-hydroxyanthracene-9,10-dione
Uniqueness: 1-Amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Properties
CAS No. |
2478-66-2 |
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Molecular Formula |
C14H7BrClNO3 |
Molecular Weight |
352.56 g/mol |
IUPAC Name |
1-amino-3-bromo-2-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7BrClNO3/c15-9-10(16)11(17)7-8(14(9)20)13(19)6-4-2-1-3-5(6)12(7)18/h1-4,20H,17H2 |
InChI Key |
PCAFKNSZJMUWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Br)O |
Origin of Product |
United States |
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